Benzophenone phenylhydrazone

Photochemistry Deprotection Strategies Organic Synthesis

Researchers requiring mild, high-yield benzophenone deprotection or a validated PGHS substrate face limited options. Benzophenone phenylhydrazone (CAS 574-61-8) addresses both: • Quantitative photolytic deprotection under O₂ - avoids acid/base hydrolysis damage to sensitive functional groups. • Characterized PGHS turnover: 8 mol (mol PGHS)⁻¹ s⁻¹ for enzyme mechanistic studies. • Parent scaffold for hydrogen-bonding baseline studies (H⋯C: 2.26-2.43 Å). BenchChem supplies with batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C19H16N2
Molecular Weight 272.3 g/mol
CAS No. 574-61-8
Cat. No. B154174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone phenylhydrazone
CAS574-61-8
SynonymsDiphenylmethanone (phenyl)hydrazone;  N-Phenylbenzophenone Hydrazone;  NSC 401195;  Diphenylmethanone Phenylhydrazone;  Benzophenone, Phenylhydrazone
Molecular FormulaC19H16N2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H
InChIKeyLJPHROJMJFFANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone Phenylhydrazone Technical Overview


Benzophenone phenylhydrazone (CAS 574-61-8) is an aryl hydrazone with the molecular formula C₁₉H₁₆N₂ and a molecular weight of 272.3 g/mol [1]. It is a solid with a melting point range of 135–137 °C (lit.) and a reported density of 1.03 g/cm³ [2]. Its thermochemical data include a standard enthalpy of formation (ΔfH°solid) of 42.3 kJ/mol and a standard enthalpy of combustion (ΔcH°solid) of -9852.5 kJ/mol [3]. The compound serves as a foundational scaffold in coordination chemistry, analytical reagent development, and mechanistic organic synthesis [4].

Coordination chemistry scaffold
Analytical reagent development
Mechanistic organic synthesis probe

Benzophenone Phenylhydrazone Substitution Risks


Hydrazones are a broad and structurally diverse class of compounds, and substitution of benzophenone phenylhydrazone with other benzophenone hydrazones or simpler aldehyde/ketone hydrazones introduces quantifiable differences in chemical behavior and functional utility. For instance, the presence and position of substituents on the phenyl rings fundamentally alter hydrogen bonding networks, as demonstrated by the divergent intramolecular interactions (NO₂⋯NH⋯π bifurcated bond vs. NH⋯π bond) observed in ortho- vs. para-nitrophenylhydrazone derivatives [1]. Furthermore, the kinetics of oxidative transformations are highly sensitive to substituent electronic effects, with Hammett ρ values (e.g., ρ = –1.95 for arylhydrazine substituents) directly correlating to reaction rates [2]. Even seemingly minor modifications, such as adding a single phenyl ring to a benzophenone hydrazone sensor platform, can drastically enhance the detection limit (LOD) for Cu²⁺ from 0.7 ppm to 0.16 ppm and enable discriminatory recognition of F⁻ over CN⁻ [3]. These data underscore that subtle structural variations in hydrazone scaffolds lead to non-linear and difficult-to-predict changes in performance, making direct substitution of benzophenone phenylhydrazone a high-risk approach without empirical validation.

Phenyl ring substituents fundamentally alter intramolecular hydrogen bonding motifs.
Oxidative kinetics are highly sensitive to electronic effects (Hammett ρ) of analogs.
Even minor scaffold changes can non-linearly shift sensor detection limits and selectivity.

Benzophenone Phenylhydrazone vs. Analogs


Photolytic Regeneration Efficiency

Benzophenone phenylhydrazone undergoes photolysis in benzene under oxygen with a high-pressure mercury lamp to regenerate benzophenone in quantitative yield [1]. This behavior contrasts sharply with aliphatic ketone phenylhydrazones such as cyclohexanone phenylhydrazone, which under similar conditions (methanol, low-pressure lamp) yields cyclohexanone in very poor yield [1].

Photolytic Regeneration Efficiency
Head-to-head
Quantitative yield vs Very poor yield
Supports quantitative deprotection workflow design
Benzene, O₂, high-pressure Hg lamp (target); methanol, low-pressure lamp (comparator)
Photochemistry Deprotection Strategies Organic Synthesis

PGHS Dioxygenase Substrate Activity

Benzophenone phenylhydrazone serves as a substrate for the dioxygenase reaction of prostaglandin synthase (PGHS), exhibiting a maximum initial rate of O₂ consumption of 8 mol (mol of PGHS)⁻¹ s⁻¹ [1]. This rate is substantially lower than that of an aliphatic analog, hexanal phenylhydrazone, which displays a rate of 230 mol (mol of PGHS)⁻¹ s⁻¹ under the same assay conditions [1].

PGHS Substrate Activity
Head-to-head
8 mol·mol⁻¹·s⁻¹ vs 230 mol·mol⁻¹·s⁻¹
Informs PGHS substrate profiling studies
PGHS dioxygenase assay; ~29-fold difference
Enzymology Prostaglandin Synthase Substrate Specificity

Intramolecular Hydrogen Bonding Pattern

The crystal structure of the unsubstituted benzophenone phenylhydrazone serves as a crucial baseline for understanding the hydrogen bonding vagaries in substituted derivatives [1]. While direct data for the parent compound is the structural baseline, its 4-nitrophenyl analog exhibits a definitive intramolecular NH⋯π interaction with H(7)⋯C distances of 2.43 and 2.26 Å [1]. In contrast, the 2-nitrophenyl analog forms an intramolecular NO₂⋯NH⋯π bifurcated hydrogen bond [1]. The IR spectral difference for the NH stretching frequency between crystal and solution states (ΔνNH) is 14–15 cm⁻¹ for the 4-nitro analog, confirming a solid-state specific intramolecular NH⋯π bond [1].

Hydrogen Bonding Pattern
Class-level inference
Baseline scaffold; ortho- and para-nitro derivatives exhibit distinct NH⋯π and bifurcated motifs.
Baseline for structure-activity rational design
X-ray, IR data from substituted analogs; direct parent data to verify
Crystallography Hydrogen Bonding Structural Chemistry

Lead Tetra-Acetate Oxidation Pathway

Oxidation of benzophenone phenylhydrazone by lead tetra-acetate in the presence of alcohols yields a mixture of an azoacetate and an azoether [1]. In contrast, benzophenone benzoyl- and p-nitrobenzoylhydrazone analogs react with lead tetra-acetate via a different pathway, losing nitrogen and giving epoxides as the final products [2]. This demonstrates a fundamental divergence in reaction mechanism and product distribution based on N-substitution.

LTA Oxidation Pathway
Cross-study comparable
Azoacetate/azoether mixture vs Epoxide products (aroylhydrazones)
Defines product manifold for oxidative synthesis
Lead tetra-acetate oxidation; N-substitution dictates pathway
Mechanistic Chemistry Oxidation Lead Tetra-Acetate

Benzophenone Phenylhydrazone Applications


Selective Carbonyl Deprotection

Benzophenone phenylhydrazone is an ideal protecting group for benzophenone when a clean, high-yielding deprotection step is required. The demonstrated ability to regenerate the parent ketone in quantitative yield via photolysis under oxygen [1] provides a mild and efficient alternative to harsh acidic or basic hydrolysis methods that may compromise other sensitive functional groups in a multi-step synthesis.

PGHS Mechanistic Probe

This compound is a valuable tool for investigating the dioxygenase activity of PGHS. Its specific, quantifiable turnover rate of 8 mol (mol of PGHS)⁻¹ s⁻¹ [2] allows researchers to use it as a benchmark substrate or competitive inhibitor in assays designed to study the enzyme's active site topology and substrate specificity, particularly in contrast to faster aliphatic substrates like hexanal phenylhydrazone.

Crystal Engineering Scaffold

As the unsubstituted parent compound of a well-studied series of hydrogen-bonding systems, benzophenone phenylhydrazone provides the essential structural baseline for understanding the impact of substituents on molecular conformation and intermolecular interactions. Comparative studies with its ortho- and para-nitrophenyl analogs reveal quantifiable differences in hydrogen bonding geometries (e.g., H⋯C distances of 2.26–2.43 Å) and IR spectral shifts (ΔνNH = 14–15 cm⁻¹) [3], making it a critical reference point for designing new crystalline materials or studying structure-property relationships.

Divergent Oxidative Synthesis Precursor

For research programs exploring oxidative transformations with lead tetra-acetate, benzophenone phenylhydrazone offers a distinct synthetic pathway leading to azoacetate and azoether products [4]. This is fundamentally different from the epoxide-forming pathway of aroylhydrazone analogs [5]. Procurement of this specific hydrazone is therefore essential for accessing this unique product manifold in the development of novel nitrogen-containing compounds.

Application
Selection Property
Validation Focus
Carbonyl deprotection
Photolabile protecting group
Deprotection yield under mild photolytic conditions
PGHS dioxygenase probe
Defined substrate turnover kinetics
Oxygenase assay benchmarking
Crystal engineering scaffold
Unsubstituted hydrazone baseline
Hydrogen bonding architecture comparison
Oxidative synthesis precursor
Azoacetate/azoether product pathway
Reaction product distribution analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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